6-(Aminomethyl)-5-cyclopropoxypyridine-3-sulfonamide
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Overview
Description
6-(Aminomethyl)-5-cyclopropoxypyridine-3-sulfonamide is a complex organic compound with a unique structure that combines a pyridine ring, a cyclopropyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-5-cyclopropoxypyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclopropanation of a pyridine derivative followed by sulfonamide formation. The reaction conditions often include the use of strong bases and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-5-cyclopropoxypyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
6-(Aminomethyl)-5-cyclopropoxypyridine-3-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-5-cyclopropoxypyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-(Aminomethyl)pyridine-3-sulfonamide: Lacks the cyclopropyl group, which may affect its binding affinity and specificity.
5-Cyclopropoxypyridine-3-sulfonamide: Lacks the aminomethyl group, which may affect its solubility and reactivity.
6-(Aminomethyl)-5-cyclopropoxypyridine: Lacks the sulfonamide group, which may affect its biological activity.
Uniqueness
6-(Aminomethyl)-5-cyclopropoxypyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the cyclopropyl and sulfonamide groups enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C9H13N3O3S |
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Molecular Weight |
243.29 g/mol |
IUPAC Name |
6-(aminomethyl)-5-cyclopropyloxypyridine-3-sulfonamide |
InChI |
InChI=1S/C9H13N3O3S/c10-4-8-9(15-6-1-2-6)3-7(5-12-8)16(11,13)14/h3,5-6H,1-2,4,10H2,(H2,11,13,14) |
InChI Key |
KVGFENJTESRGMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)S(=O)(=O)N)CN |
Origin of Product |
United States |
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